molecular formula C4H5BrO B15147157 3-(Bromomethoxy)prop-1-yne

3-(Bromomethoxy)prop-1-yne

Cat. No.: B15147157
M. Wt: 148.99 g/mol
InChI Key: ODCOCLSHBMFMTR-UHFFFAOYSA-N
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Description

3-(Bromomethoxy)prop-1-yne is an organic compound with the molecular formula C₄H₅BrO It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a methoxy group, which is further connected to a prop-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethoxy)prop-1-yne can be synthesized through the reaction of propargyl alcohol with phosphorus tribromide (PBr₃). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethoxy)prop-1-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Addition Reactions: The triple bond in the prop-1-yne backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Addition Reactions: Reagents such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles are used. Conditions may vary depending on the desired product.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted alkynes with various functional groups replacing the bromine atom.

    Addition Reactions: Products include dihalides, haloalkenes, and other addition products.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Bromomethoxy)prop-1-yne has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethoxy)prop-1-yne involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules. The compound’s interactions with molecular targets and pathways depend on the specific context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Propargyl Bromide: Similar in structure but lacks the methoxy group.

    Propargyl Alcohol: Contains a hydroxyl group instead of a bromine atom.

    Allyl Bromide: Contains a double bond instead of a triple bond.

Uniqueness

3-(Bromomethoxy)prop-1-yne is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C4H5BrO

Molecular Weight

148.99 g/mol

IUPAC Name

3-(bromomethoxy)prop-1-yne

InChI

InChI=1S/C4H5BrO/c1-2-3-6-4-5/h1H,3-4H2

InChI Key

ODCOCLSHBMFMTR-UHFFFAOYSA-N

Canonical SMILES

C#CCOCBr

Origin of Product

United States

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